3-Acetyl-5-bromo-2-fluorophenylboronic acid

Description

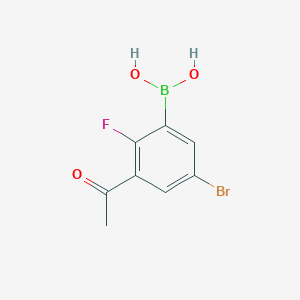

3-Acetyl-5-bromo-2-fluorophenylboronic acid is a halogenated arylboronic acid derivative featuring a phenyl ring substituted with an acetyl group (-COCH₃) at position 3, a bromine atom at position 5, a fluorine atom at position 2, and a boronic acid (-B(OH)₂) functional group. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl motifs in pharmaceuticals and materials science. The acetyl group introduces a strong electron-withdrawing effect, which modulates the electronic properties of the aromatic ring, while bromine and fluorine enhance regioselectivity and stability during coupling reactions. Its unique substitution pattern distinguishes it from simpler phenylboronic acids, making it valuable for synthesizing complex molecules with precise stereochemical requirements.

Properties

IUPAC Name |

(3-acetyl-5-bromo-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrFO3/c1-4(12)6-2-5(10)3-7(8(6)11)9(13)14/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGZCLPXQXCMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(=O)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-bromo-2-fluorophenylboronic acid typically involves the bromination and fluorination of an acetyl-substituted phenylboronic acid precursor. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), and a fluorinating agent, such as Selectfluor . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-bromo-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The acetyl group can be reduced to an alcohol or alkane.

Substitution: The bromo and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

3-Acetyl-5-bromo-2-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromo-2-fluorophenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrate .

Comparison with Similar Compounds

Acetyl vs. Methoxy or Alkyl Groups

- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid () replaces the acetyl group with a methoxy (-OCH₃) group. The acetyl group’s electron-withdrawing nature enhances electrophilicity, improving reactivity with palladium catalysts.

- 3-Bromo-5-ethyl-2-fluorophenylboronic acid () features an ethyl (-CH₂CH₃) group, which is electron-donating via induction. This further contrasts with the acetyl group’s electron-withdrawing effect, highlighting how substituent choice directly impacts reaction rates and yields.

Acetyl vs. Formyl or Carboxy Groups

Compounds like 2-Fluoro-5-formylphenylboronic acid and 3-Fluoro-4-formylphenylboronic acid () contain formyl (-CHO) groups. However, the acetyl group’s steric bulk may offer better stability in protic environments.

Halogen Position and Steric Effects

- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid () places bromine at position 3, unlike the target compound’s bromine at position 3.

- 2,3-Dichlorophenylboronic acid and related dichloro derivatives () demonstrate that multiple halogens increase steric hindrance but also stabilize the boron center through inductive effects. The single bromine in the target compound balances reactivity and steric accessibility.

Functional Group Diversity

- 2-Benzyloxy-5-fluorophenylboronic acid () includes a benzyloxy (-OBn) group, which is bulkier than acetyl. This steric difference may reduce coupling efficiency but improve selectivity in hindered environments.

- 3-Cyano-4-fluorophenylboronic acid () substitutes a cyano (-CN) group, which is stronger electron-withdrawing than acetyl. This could accelerate coupling but may also increase sensitivity to hydrolysis.

Data Table: Key Structural and Electronic Comparisons

Biological Activity

3-Acetyl-5-bromo-2-fluorophenylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H9BrFBO3 |

| Molecular Weight | 272.99 g/mol |

| Appearance | White to off-white solid |

The biological activity of boronic acids, including this compound, often relates to their ability to inhibit specific enzymes. Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming stable complexes with their active sites. This property is particularly significant in the context of cancer therapy and antimicrobial activity.

Antimicrobial Activity

Research indicates that boronic acids exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various fungal species, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds often fall below 1 μg/mL, indicating potent antifungal activity .

Case Study: Antifungal Activity

A study evaluated the antifungal activity of several boronic acid derivatives against Candida albicans. The results demonstrated that compounds similar to this compound showed significant inhibition of fungal growth, with MIC values indicating effective concentrations for therapeutic use.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | <1 | Candida albicans |

| Related Boronic Acid Derivative | <0.5 | Aspergillus niger |

Anticancer Activity

The anticancer potential of this compound has also been explored. Research suggests that boron-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For example, studies have shown that certain boron compounds can inhibit Bcl-2 family proteins, which are critical regulators of apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Inhibition of Bcl-2 proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.